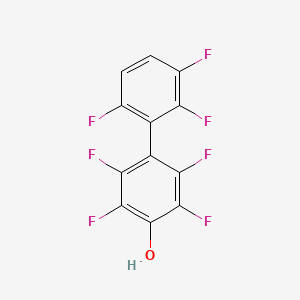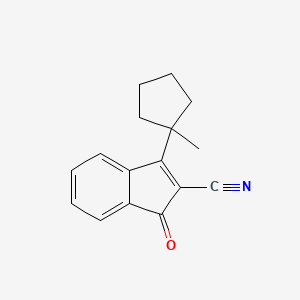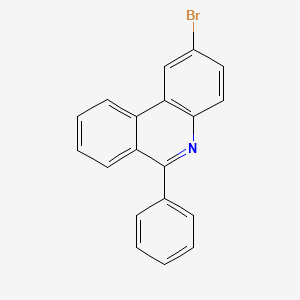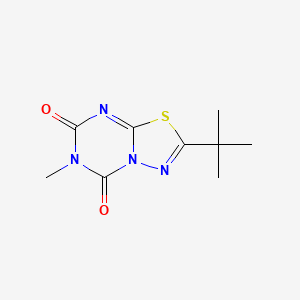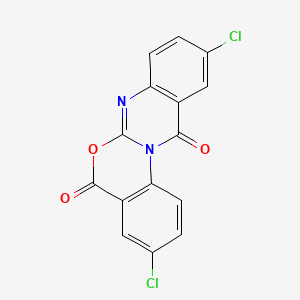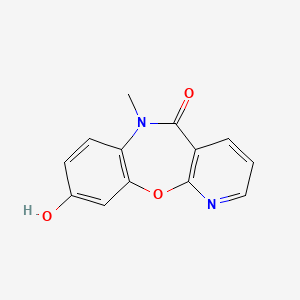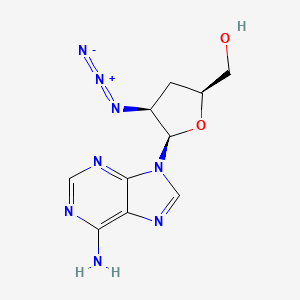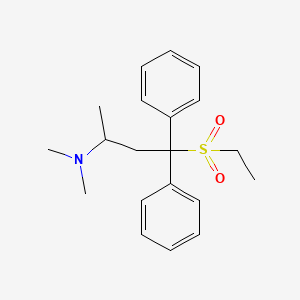
Methiodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Methiodone is synthesized through a series of chemical reactions. The synthesis involves the use of N,N-dimethyl propylamine and diphenatril, with TEBA and DMSO as solvents . The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the desired product is obtained. Industrial production methods for this compound are similar to those used for other synthetic opioids, involving large-scale chemical synthesis and purification processes to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Methiodone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methiodone has several scientific research applications:
Chemistry: this compound is used as a reference compound in the study of synthetic opioids and their analogs.
Biology: It is used to study the effects of synthetic opioids on biological systems, including their interactions with opioid receptors.
Medicine: this compound is investigated for its potential in treating opioid addiction and managing chronic pain.
Mécanisme D'action
Methiodone exerts its effects by acting as a full agonist at the µ-opioid receptor. It mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, by releasing neurotransmitters involved in pain transmission . This compound also acts as an agonist of κ- and σ-opioid receptors and as an antagonist of the N-methyl-D-aspartate (NMDA) receptor . By inhibiting the NMDA receptor, this compound dampens a major excitatory pain pathway within the central nervous system, which may explain its improved analgesic efficacy and reduced opioid tolerance .
Comparaison Avec Des Composés Similaires
Methiodone is similar to other synthetic opioids such as methadone, dextromoramide, and dipipanone. it has unique properties due to the presence of the sulfone group, which may affect its binding to opioid receptors and its pharmacokinetic profile . Compared to methadone, this compound has been found to have similar potency but with inconsistent activity between different patients . Other similar compounds include:
Methadone: A widely used synthetic opioid for pain management and opioid addiction treatment.
Dextromoramide: A potent synthetic opioid with a rapid onset of action.
Dipipanone: Another synthetic opioid used for pain relief.
This compound’s unique structure and pharmacological properties make it an interesting compound for further research and development in the field of synthetic opioids.
Propriétés
Numéro CAS |
114538-73-7 |
|---|---|
Formule moléculaire |
C20H27NO2S |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
Clé InChI |
NLPGJSPLDNDKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



